

Introduction: Deciphering For-ala-ome as a Chemical Tool

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Compound of Interest

Compound Name: For-ala-ome

CAS No.: 32221-83-3

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In the landscape of chemical biology, the development of molecular probes to interrogate protein function in native biological systems is paramount.[1][2] The term "**For-ala-ome**," likely an abbreviation for N-formyl-L-alanine methyl ester, represents a fundamental scaffold for a class of chemical tools known as peptide aldehydes. While simple in structure, this molecule embodies the core principles of a transition-state analogue inhibitor, primarily for one of the most abundant and functionally diverse enzyme families: the serine proteases.[3]

Serine proteases are critical players in countless physiological processes, including digestion, blood coagulation, immunity, and apoptosis.[3][4][5] Their catalytic activity is a key point of regulation, and dysregulation is often linked to disease, making them prime targets for therapeutic intervention. Peptide aldehydes serve as powerful reversible covalent probes that mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6] This allows them to bind with high affinity and specificity to the active site, enabling researchers to profile enzyme activity, screen for inhibitors, and understand the functional state of the proteome.

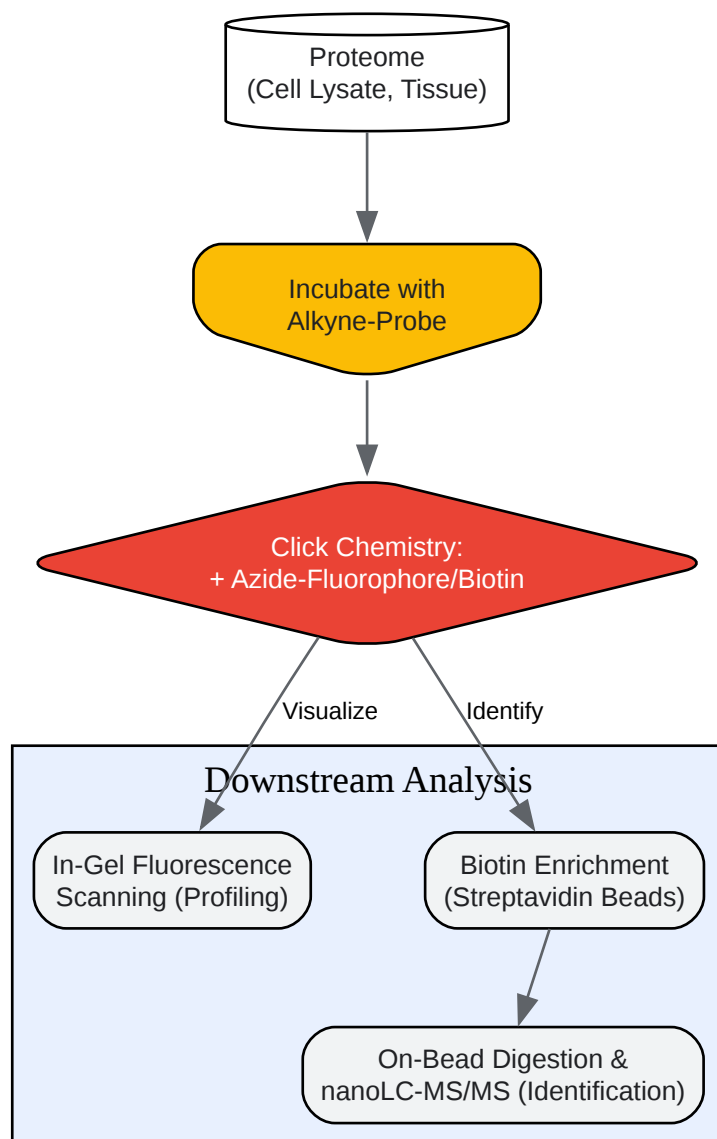
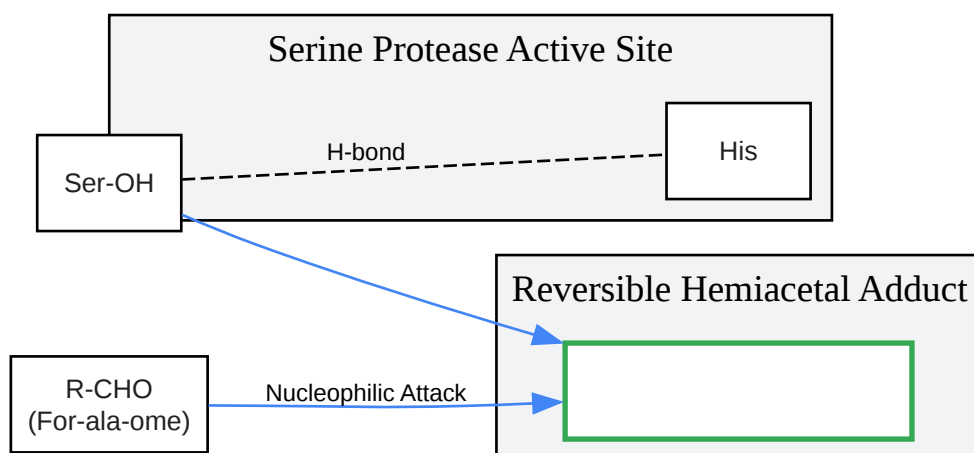
This guide provides a detailed overview of the mechanism, applications, and protocols for using **For-ala-ome** analogues as chemical biology tools, aimed at researchers, scientists, and drug development professionals.

Part 1: Mechanism of Action - The Reversible Covalent Engagement of Serine Proteases

The efficacy of peptide aldehydes as probes is rooted in the catalytic mechanism of their target enzymes. Serine proteases employ a highly conserved catalytic triad of amino acids—Serine (Ser), Histidine (His), and Aspartate (Asp)—to hydrolyze peptide bonds.^{[4][6]}

- **Nucleophilic Attack:** The His residue acts as a general base, abstracting a proton from the Ser hydroxyl group. This activates the Serine, turning it into a potent nucleophile.^[6]
- **Formation of Tetrahedral Intermediate:** The activated Serine attacks the carbonyl carbon of the substrate's peptide bond. This forms a short-lived, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds in a region of the active site called the oxyanion hole.^{[3][6]}
- **Acyl-Enzyme Formation & Product Release:** The intermediate collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.
- **Deacylation:** A water molecule enters the active site, is activated by Histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

A peptide aldehyde probe like **For-ala-ome** exploits this mechanism. Its electrophilic aldehyde carbonyl carbon is a perfect target for the nucleophilic active site Serine. Upon binding, the Serine attacks the aldehyde, forming a stable hemiacetal adduct. This structure is a mimic of the natural tetrahedral transition state and is therefore bound with high affinity. Unlike the transient natural intermediate, the hemiacetal is significantly more stable, effectively "trapping" the enzyme in an inhibited state. Crucially, this interaction is reversible, allowing for applications in competitive profiling assays.

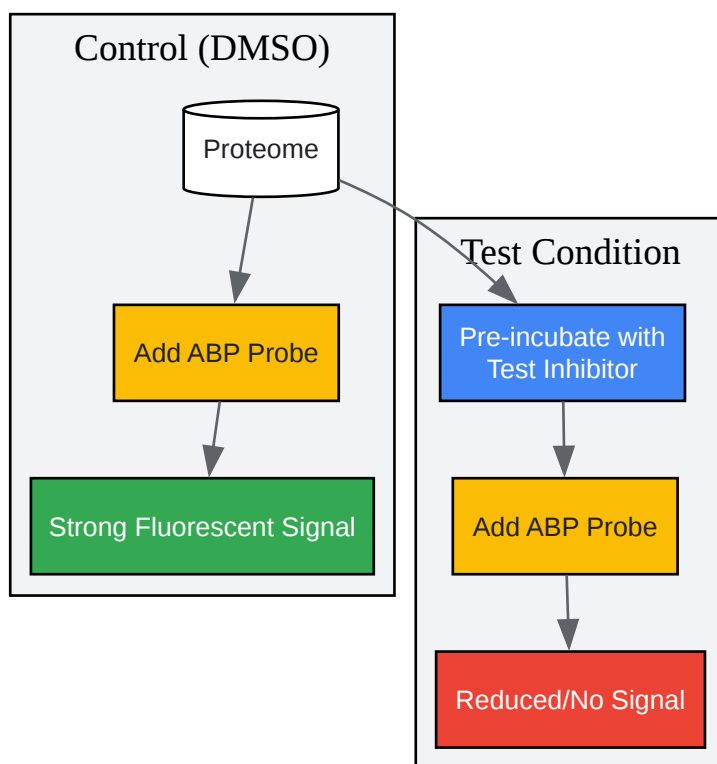


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Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Competitive Profiling for Inhibitor Discovery

Competitive ABPP is a powerful adaptation of the ABPP workflow used to screen for and characterize enzyme inhibitors. [7][8] This method is particularly well-suited for evaluating the potency and selectivity of novel drug candidates in a complex, native environment. [9] The principle is straightforward: a potent inhibitor will compete with the activity-based probe for binding to the enzyme's active site, leading to a decrease in probe labeling. [7][10] In this setup, the proteome is first pre-incubated with a library of potential inhibitors or a single compound at varying concentrations. Subsequently, the tagged **For-ala-ome** probe is added. The residual enzyme activity is then measured by quantifying the amount of probe labeling. A strong reduction in probe signal indicates that the test compound is an effective inhibitor of that specific enzyme. This allows for the simultaneous assessment of inhibitor potency and selectivity against an entire enzyme family. [8]



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Caption: Logic of competitive ABPP for inhibitor screening.

Part 3: Experimental Protocols

Here we provide standardized, field-proven protocols for the application of **For-ala-ome** analogues in a research setting.

Protocol 1: In-Gel Fluorescence Profiling of Serine Protease Activity

This protocol describes the use of a fluorescently tagged **For-ala-ome** analogue (e.g., **For-ala-ome-Rhodamine**) to profile active serine proteases in a cell lysate.

Materials:

- HEK293T cells (or other cell line of interest)
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail without serine protease inhibitors)
- **For-ala-ome-Rhodamine** probe (10 μ M stock in DMSO)
- BCA Protein Assay Kit
- 4x SDS-PAGE Loading Buffer
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)

Procedure:

- Cell Lysis: Harvest cells and wash once with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
- Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

- Proteome Labeling: In a microcentrifuge tube, dilute 50 µg of the proteome to a final volume of 50 µL with Lysis Buffer.
- Add 1 µL of the 10 µM **For-ala-ome**-Rhodamine probe stock (final concentration: 200 nM). As a negative control, use a sample of proteome that has been heat-inactivated (95°C for 10 minutes) prior to probe addition.
- Incubate for 30 minutes at 37°C.
- Sample Preparation: Quench the reaction by adding 17 µL of 4x SDS-PAGE Loading Buffer. Boil the sample at 95°C for 5 minutes.
- Gel Electrophoresis: Load 20 µL of the sample onto an SDS-PAGE gel and run according to standard procedures.
- Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for Rhodamine (e.g., 532 nm excitation / 580 nm emission). Active serine proteases will appear as distinct fluorescent bands.

Protocol 2: Competitive Profiling for IC₅₀ Determination

This protocol determines the potency (IC₅₀) of a test inhibitor against a target serine protease using competitive ABPP with an alkyne-tagged probe.

Materials:

- All materials from Protocol 1 (substituting the fluorescent probe)
- **For-ala-ome**-Alkyne probe (10 µM stock in DMSO)
- Test Inhibitor (e.g., 10 mM stock in DMSO)
- Click Chemistry reagents: Azide-TAMRA (or other fluorophore), CuSO₄, TBTA ligand, TCEP.
- Methanol, Chloroform

Procedure:

- Proteome Preparation: Prepare cell lysate and quantify protein concentration as described in Protocol 1 (Steps 1-3).
- Inhibitor Titration: Set up a series of microcentrifuge tubes. In each, place 49 μg of proteome in 49 μL of Lysis Buffer.
- Add 1 μL of the test inhibitor at various dilutions to achieve a final concentration range (e.g., 100 μM to 1 nM). Include a DMSO vehicle control.
- Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
- Probe Labeling: Add 1 μL of the 10 μM **For-ala-ome**-Alkyne probe stock to each tube (final concentration: 200 nM). Incubate for an additional 30 minutes at 37°C.
- Click Reaction:
 - Prepare a "Click Mix" containing Azide-TAMRA (25 μM), TCEP (1 mM), TBTA (100 μM), and CuSO_4 (1 mM).
 - Add 10 μL of the Click Mix to each 50 μL sample.
 - Incubate for 1 hour at room temperature.
- Protein Precipitation: Precipitate the protein by adding methanol, chloroform, and water. Pellet the protein, wash, and resuspend the pellet in 1x SDS-PAGE Loading Buffer.
- Analysis: Run the samples on an SDS-PAGE gel and scan for fluorescence as in Protocol 1.
- Data Quantification: Measure the fluorescence intensity of the band corresponding to the target protease in each lane. Plot the band intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_{50} value.

Part 4: Data Presentation and Interpretation

Quantitative data from competitive profiling experiments should be tabulated for clarity. The results can be used to determine the half-maximal inhibitory concentration (IC_{50}), a key measure of inhibitor potency.

Table 1: Example Data from a Competitive Profiling Experiment

| Inhibitor Conc. (nM) | Log [Inhibitor] | Fluorescence Intensity (a.u.) | % Activity Remaining |
|----------------------|-----------------|-------------------------------|----------------------|
| 0 (DMSO) | - | 10,500 | 100% |
| 1 | 0 | 10,250 | 97.6% |
| 10 | 1 | 8,400 | 80.0% |
| 50 | 1.7 | 5,150 | 49.0% |
| 100 | 2 | 2,310 | 22.0% |
| 1000 | 3 | 420 | 4.0% |
| 10000 | 4 | 210 | 2.0% |

- Interpretation: The fluorescence intensity of the target band decreases as the concentration of the competitive inhibitor increases. [11] By plotting the '% Activity Remaining' against the Log [Inhibitor], a sigmoidal curve is generated. The IC_{50} is the concentration of inhibitor required to reduce the probe labeling signal by 50%. In the example data above, the IC_{50} is approximately 50 nM. This quantitative approach is crucial for ranking inhibitor candidates in drug discovery pipelines. [11]

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